H-Phe-Gly-NH2 hydrochloride is a synthetic compound that belongs to the class of amino acid derivatives. It is primarily recognized for its role in peptide synthesis and as a potential therapeutic agent. The compound consists of phenylalanine (Phe), glycine (Gly), and an amine group, forming a dipeptide structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
The compound can be synthesized in laboratory settings using established peptide synthesis techniques. It is commercially available from several chemical suppliers, including Sigma-Aldrich and Aapptec, which cater to research and pharmaceutical needs.
H-Phe-Gly-NH2 hydrochloride is classified as a dipeptide due to its composition of two amino acids linked by a peptide bond. It falls under the broader category of amino acid derivatives, which are compounds derived from amino acids through various chemical modifications.
The synthesis of H-Phe-Gly-NH2 hydrochloride typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods.
The synthesis requires careful control of pH, temperature, and reaction time to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to monitor the progress and quality of the synthesized compound.
The molecular formula for H-Phe-Gly-NH2 hydrochloride is . The structure can be represented as follows:
H-Phe-Gly-NH2 hydrochloride can participate in various chemical reactions typical of amino acids and peptides:
The stability of H-Phe-Gly-NH2 hydrochloride under different pH conditions must be considered in experimental setups to prevent degradation.
The mechanism of action for H-Phe-Gly-NH2 hydrochloride primarily revolves around its role in biological systems as a dipeptide:
Research into specific pathways involving this compound may reveal insights into its therapeutic potential, particularly in neurological studies.
H-Phe-Gly-NH₂ hydrochloride is synthesized via N-(9-fluorenylmethoxycarbonyl) (Fmoc)-based solid-phase peptide synthesis, leveraging a stepwise elongation strategy on acid-labile resins. The process initiates with Fmoc-glycine preloaded on Rink amide resin, where the C-terminal amide functionality is directly generated upon cleavage. Following Fmoc deprotection with 20% piperidine in N,N-dimethylformamide, the carboxyl group of Fmoc-phenylalanine is activated for coupling. Resin selection critically impacts yield: Polystyrene-based Rink amide resin (loading: 0.7 mmol/g) is preferred due to its compatibility with the target C-terminal amide and efficient cleavage kinetics [5] [6].
Coupling efficiency is monitored via Kaiser tests (ninhydrin), ensuring >99% completion per step. Aggregation, a common challenge in dipeptide synthesis, is mitigated by incorporating 0.1 M OxymaPure in N,N-dimethylformamide as a coupling additive, which suppresses racemization while enhancing kinetics [1] [6]. Post-coupling, acetylation of the N-terminus using acetic chloride and N,N-diisopropylethylamine yields the protected peptide-resin.
Table 1: Optimized SPPS Protocol for H-Phe-Gly-NH₂ Hydrochloride
Step | Reagents/Conditions | Duration | Purpose |
---|---|---|---|
Resin Swelling | N,N-Dimethylformamide (3 mL) | 15 min | Solvate polymer matrix |
Fmoc Deprotection | 20% Piperidine/N,N-dimethylformamide | 2 × 5 min | Remove α-amine protection |
Coupling Activation | Fmoc-Phe-OH/OxymaPure/N,N'-Diisopropylcarbodiimide | 2 min | Generate active ester |
Peptide Bond Formation | Activated Fmoc-Phe-OH + H-Gly-resin | 40 min | Dipeptide chain elongation |
N-Terminal Capping | Acetic chloride/N,N-Diisopropylethylamine | 30 min | Block unreacted amines |
Carboxyl activation of phenylalanine is pivotal for minimizing epimerization and maximizing coupling efficiency. N,N'-Diisopropylcarbodiimide/OxymaPure is the benchmark system, forming a sterically hindered N-acylurea intermediate that reduces racemization to <0.5% compared to carbodiimides alone. Alternative uranium salts like hexafluorophosphate N-[(1H-1,2,3-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium (HBTU) or hexafluorophosphate benzotriazol-1-yl-oxytripyrrolidinophosphonium (PyBOP) with N,N-diisopropylethylamine accelerate coupling (5–10 min) but increase costs. Crucially, stoichiometry must be controlled: A 3:3:3 molar ratio of amino acid/activator/base relative to resin loading prevents side reactions [2] [6]. For H-Phe-Gly-NH₂, N,N'-diisopropylcarbodiimide/OxymaPure achieves >98% yield without epimerization, validated by chiral high-performance liquid chromatography [6].
Cleavage from the resin employs trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5 v/v), simultaneously removing side-chain protections and liberating the peptide. This cocktail minimizes cation-mediated side reactions (e.g., alkylation of phenylalanine). For peptides containing oxidation-prone residues, scavengers like 1,2-ethanedithiol (2.5%) are incorporated to quench trifluoroacetic acid-derived cations [2] [5]. Global deprotection requires 2–3 hours, with extended times (4–6 hours) needed for bulkier resins [5].
Crude H-Phe-Gly-NH₂ hydrochloride is precipitated in ice-cold diethyl ether, yielding a white solid. Purification employs reversed-phase high-performance liquid chromatography on C18 columns using a water/acetonitrile gradient (0.1% hydrochloric acid modifier). Critical parameters include:
Table 2: Purification and Analytical Parameters
Parameter | Condition | Outcome |
---|---|---|
Chromatography | C18 column (250 × 4.6 mm, 5 µm) | Baseline separation |
Flow Rate | 1.5 mL/min | Retention time: 8.2 min (Gly), 14.7 min (Phe-Gly) |
Detection | UV 214 nm | Sensitivity: 0.1 µg/µL |
Final Purity | >98% | Isocratic elution at 15% acetonitrile |
Transitioning from milligram to kilogram-scale synthesis introduces three key challenges:
Notably, hybrid solid-phase peptide synthesis/liquid-phase peptide synthesis approaches, as used for tirzepatide (39 residues), resolve scalability bottlenecks. Here, segments are synthesized on resin, cleaved, and condensed in solution, reducing solid-phase cycle times by 40% [10]. For H-Phe-Gly-NH₂, this hybrid method is under investigation to optimize industrial output.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7